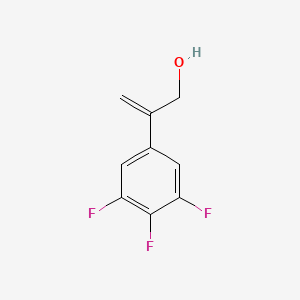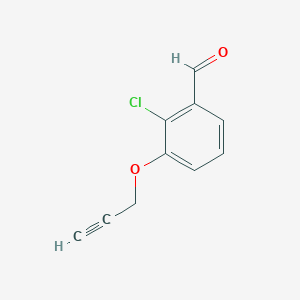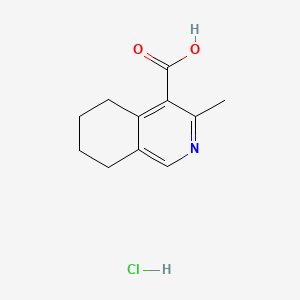
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Pictet-Spengler cyclization, where an amino acid derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process .
化学反応の分析
Types of Reactions
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form, decahydroisoquinoline.
Substitution: N-alkylation reactions can introduce different alkyl groups onto the nitrogen atom, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Major Products Formed
Oxidation: Nitrones.
Reduction: Decahydroisoquinoline.
Substitution: N-alkylated tetrahydroisoquinolines.
科学的研究の応用
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of tetrahydroisoquinoline have been shown to inhibit enzymes like catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially offering therapeutic benefits in neurological disorders .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the carboxylic acid and methyl groups.
5-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: A closely related compound with a methyl group at a different position.
(S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: Another analog with a different stereochemistry.
Uniqueness
3-Methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying structure-activity relationships .
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
3-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-10(11(13)14)9-5-3-2-4-8(9)6-12-7;/h6H,2-5H2,1H3,(H,13,14);1H |
InChIキー |
ZTGVUBXKXOHIMD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2CCCCC2=C1C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)


![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)

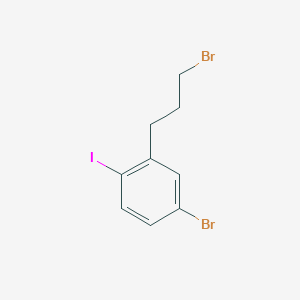
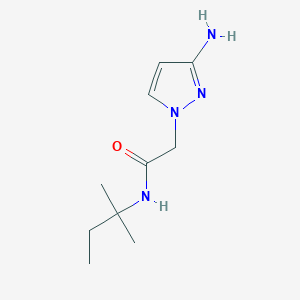
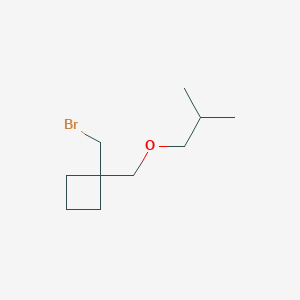
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)
